4-Methyl-3-(pentafluorobenzoyl)pyridine
Description
Properties
IUPAC Name |
(4-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-19-4-6(5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLUKAINNTPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(pentafluorobenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the target molecule, resulting in altered activity. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in toxic effects, including liver and kidney damage, as well as alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Biological Activity
4-Methyl-3-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a pentafluorobenzoyl group, influences its interactions with biological systems, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F5N, and its structure can be visualized as follows:
This compound exhibits distinct physicochemical properties due to the electronegative fluorine atoms, which enhance its lipophilicity and alter its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and inflammation.
- Cell Signaling Modulation : It influences various signaling pathways, potentially affecting cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound has been tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells, showing promising results in inhibiting cell growth.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.2 |
| A549 | 12.5 |
| MDA-MB-231 | 18.7 |
These values suggest that the compound may serve as a potential lead for developing anticancer agents.
Anti-inflammatory Activity
In addition to its antiproliferative effects, this compound has demonstrated anti-inflammatory properties. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI highlighted the compound's efficacy against various cancer cell lines, emphasizing its role in inhibiting cell cycle progression and inducing apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : Another investigation focused on the compound's interaction with dipeptidyl peptidase IV (DPP-IV), revealing that it effectively inhibits this enzyme, which plays a critical role in glucose metabolism.
- Pharmacokinetics : The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolism and excretion pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Electron-Withdrawing Effects : The C₆F₅ group in this compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols. This property is exploited in drug conjugation and polymer grafting .
- Material Science : The compound’s fluorinated structure may contribute to hydrophobic coatings, as seen in surface-grafted PHEMA brushes modified with pentafluorobenzoyl chloride .
Preparation Methods
Acylation of 4-Methylpyridine
Friedel-Crafts Acylation: The pentafluorobenzoyl group can be introduced onto 4-methylpyridine via electrophilic aromatic substitution using pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This typically yields 3-acylated products due to the directing effects of the methyl and nitrogen substituents on the pyridine ring.
-
- Solvent: Anhydrous dichloromethane or nitrobenzene
- Temperature: 0 to 25 °C initially, then warming to reflux
- Catalyst: AlCl3 or FeCl3
- Work-up: Quenching with water, extraction, and purification by recrystallization or chromatography
Metal-Catalyzed Cross-Coupling Approaches
Copper-Catalyzed Aerobic Coupling: Analogous to Cu(OTf)2-catalyzed synthesis of arylpyridines, pentafluorobenzoyl derivatives can be coupled to pyridine rings under aerobic conditions with suitable amine or ketone precursors.
Rhodium(III)-Catalyzed C-H Activation: Rhodium-catalyzed direct C-H functionalization of pyridine derivatives with pentafluorobenzoyl precursors could provide a one-step route to 3-acylated pyridines.
Multistep Synthesis via Pyridine Precursors
Starting from 4-methyl-3-pyridyl intermediates, the pentafluorobenzoyl group can be introduced through nucleophilic substitution or acylation steps.
Protection and deprotection strategies may be employed to ensure selective functionalization at the 3-position.
Reaction Optimization and Purification
Purification Methods: After synthesis, purification is typically achieved by liquid-liquid extraction, washing with aqueous sodium bicarbonate to remove acidic impurities, followed by chromatographic techniques or recrystallization.
Yield and Selectivity: Reaction parameters such as temperature, solvent, catalyst loading, and reaction time are optimized to maximize yield and regioselectivity for the 3-position acylation.
Example Purification Protocol: As described in a related patent, after acylation, the reaction mixture is cooled, extracted with dichloromethane, washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to isolate the product.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 4-Methylpyridine, pentafluorobenzoyl chloride, AlCl3, DCM | Simple, direct acylation | Requires Lewis acid, possible polyacylation |
| Copper-Catalyzed Coupling | Cu(OTf)2, ethanol, oxygen atmosphere | Mild conditions, aerobic | Moderate yields, longer reaction times |
| Rhodium(III)-Catalyzed C-H Activation | Rh(III) catalyst, pentafluorobenzoyl precursor | One-step, regioselective | Expensive catalyst, specialized conditions |
| Multistep Synthesis via Protected Intermediates | Pyridine derivatives, acylation agents, protecting groups | High selectivity | More steps, complex purification |
Research Findings and Considerations
Regioselectivity: The 3-position on the pyridine ring is favored for acylation due to electronic effects of the nitrogen and methyl substituent.
Fluorinated Acyl Groups: Pentafluorobenzoyl groups increase electrophilicity and may require milder conditions to avoid side reactions.
Environmental and Safety Aspects: Use of green solvents and catalysts is encouraged to reduce environmental impact. Microwave and ultrasound-assisted methods offer potential advantages for scale-up.
Patent Literature: Patents describe related processes for pyridine derivatives involving acylation and substitution reactions with fluorinated benzoyl groups, emphasizing careful control of reaction parameters and purification steps.
Q & A
Q. What synthetic methodologies are effective for constructing the 4-methyl-3-(pentafluorobenzoyl)pyridine scaffold?
The Liebeskind pyridine synthesis is a robust approach, involving C–N bond formation followed by oxidative π-electrocyclization. For example, reacting a pentafluorobenzoyl oxime with vinyl boronic acids (e.g., 7-1) or β-stannyl enones (e.g., 7-3) yields the pyridine core in moderate yields (21–24%) . Optimization requires careful selection of coupling partners: stannyl enones may offer better regioselectivity, while boronic acids simplify precursor synthesis. Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side reactions like retro-aldol decomposition, which occurs with sterically hindered substrates .
Q. How can gas chromatography/mass spectrometry (GC/MS) be optimized for analyzing derivatives of this compound?
Pentafluorobenzoyl (PFB) derivatization enhances detection sensitivity in GC/electron capture negative ion chemical ionization-MS (ECNICI-MS). Key steps include:
- Derivatization : React fatty alcohols or amines with pentafluorobenzoyl chloride in dichloromethane with pyridine as a catalyst (24 hours, room temperature) to form stable PFB esters .
- Column selection : Use a mid-polarity column (e.g., DB-17MS) to resolve structurally similar analogs.
- Ionization parameters : Set electron energy to 70 eV and monitor for [M−PFB]⁻ ions to improve specificity .
Q. What crystallographic techniques resolve structural ambiguities in fluorinated pyridine derivatives?
Single-crystal X-ray diffraction is critical. For this compound analogs:
- Disorder modeling : Address rotational disorder in pentafluorophenyl groups using occupancy refinement (major component: 0.773) .
- Dihedral angles : Measure angles between pyridine and fluorinated substituents (e.g., 63.64° between perfluorophenyl groups) to assess steric effects .
- Intermolecular interactions : Identify short C–H⋯O/N contacts (<3.0 Å) to explain packing motifs .
Advanced Research Questions
Q. How do competing reaction pathways impact the regioselectivity of pyridine functionalization?
Regioselectivity is influenced by electronic and steric factors:
- Electron-deficient systems : The pentafluorobenzoyl group directs electrophilic substitution to the 4-methylpyridine’s α-position via inductive effects.
- Coupling partners : Vinyl boronic acids favor C–C bond formation at the less hindered site, while stannyl enones may undergo competing β-hydride elimination, reducing yields .
- Steric maps : Computational modeling (e.g., DFT) can predict reactivity by mapping Fukui indices for nucleophilic/electrophilic sites .
Q. What strategies address low yields in multi-step syntheses of fluorinated pyridines?
- Intermediate stabilization : Protect reactive amines with trifluoroacetyl groups during coupling steps to prevent side reactions .
- Catalyst screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
- Workup optimization : Use pH-controlled extraction (e.g., ammonium acetate buffer at pH 6.5) to isolate intermediates without decomposition .
Q. How do intermolecular interactions in the solid state affect material properties?
- Crystal engineering : Fluorine’s high electronegativity drives C–F⋯H–C interactions, stabilizing specific conformations. For example, C–H⋯O/N contacts (<2.8 Å) in fluorinated imides enhance thermal stability .
- Disorder analysis : Variable-temperature XRD can distinguish static vs. dynamic disorder in pentafluorophenyl groups, informing solubility predictions .
Q. What mechanistic insights explain contradictions in reaction outcomes across similar substrates?
- Steric vs. electronic effects : Bulky substituents (e.g., methyl groups) hinder π-stacking in transition states, lowering yields, while electron-withdrawing pentafluorobenzoyl groups accelerate cyclization .
- Byproduct profiling : Use LC-MS to identify intermediates (e.g., deacetylated species) in failed reactions, guiding condition adjustments .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
